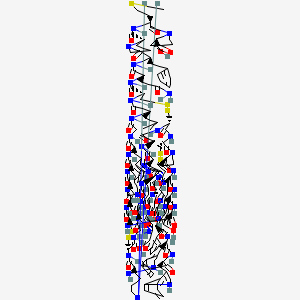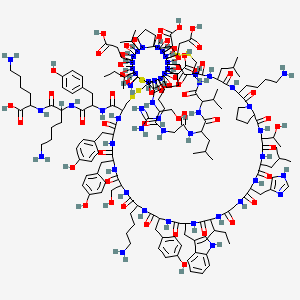
広西毒素 1E
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guangxitoxin 1E is a peptide toxin derived from the venom of the tarantula Plesiophrictus guangxiensis. It is known for its potent ability to inhibit voltage-gated potassium channels, specifically KV2.1 and KV2.2 channels
科学的研究の応用
Guangxitoxin 1E has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study the structure and function of voltage-gated potassium channels.
作用機序
Target of Action
Guangxitoxin 1E primarily targets the voltage-gated Kv2.1 potassium channels . These channels are prominently expressed in pancreatic β-cells . The Kv2.1 channels play a crucial role in regulating the electrical activity of the cells, and thus, their function .
Mode of Action
Guangxitoxin 1E acts as a gating modifier, shifting the voltage-dependence of Kv2.1 potassium currents towards depolarized potentials . It inhibits Kv2.1 channels by binding to the voltage sensors of the channel and acting as a partial inverse agonist . When bound to Guangxitoxin 1E, Kv2.1 activates more slowly, deactivates more rapidly, and requires more positive voltage to reach the same potassium conductance as the unbound channel .
Biochemical Pathways
By inhibiting Kv2.1 potassium channels, Guangxitoxin 1E boosts action potentials of pancreatic β-cells . This leads to increased glucose-stimulated intracellular calcium oscillations . The rise in intracellular calcium levels triggers the exocytosis of insulin granules, intensifying glucose-stimulated insulin secretion .
Pharmacokinetics
It is known that guangxitoxin 1e enhances glucose-dependent insulin secretion from mouse islets . The half-maximal effective concentration (EC50) is about 400 nM in intact islets, roughly 100-fold higher than the half-maximal inhibitory concentration (IC50) for human Kv2.1 inhibition . This suggests that the bioavailability of Guangxitoxin 1E may be influenced by factors such as its concentration and the presence of glucose.
Result of Action
The primary result of Guangxitoxin 1E’s action is the enhancement of insulin secretion from pancreatic β-cells . By inhibiting Kv2.1 channels and boosting action potentials, Guangxitoxin 1E increases glucose-stimulated intracellular calcium oscillations, which in turn intensifies glucose-stimulated insulin secretion .
Action Environment
The action of Guangxitoxin 1E is influenced by the cellular and physiological environment. For instance, the presence of glucose is necessary for Guangxitoxin 1E to enhance insulin secretion . Additionally, the effect of Guangxitoxin 1E on Kv2.1 channels is voltage-dependent Therefore, the membrane potential of the cell can influence the efficacy of Guangxitoxin 1E
生化学分析
Biochemical Properties
Guangxitoxin 1E plays a significant role in biochemical reactions by inhibiting voltage-gated potassium channels, specifically KV2.1 and KV2.2 channels. This inhibition is achieved through the binding of Guangxitoxin 1E to the voltage-sensing domain of these channels, thereby altering their gating properties. The interaction between Guangxitoxin 1E and the KV2.1 channel involves the modification of the voltage-dependent gating, which reduces the affinity of the channel for the toxin . This interaction is crucial for understanding the role of Guangxitoxin 1E in modulating potassium ion flux across cell membranes.
Cellular Effects
Guangxitoxin 1E exerts various effects on different types of cells and cellular processes. In pancreatic β-cells, Guangxitoxin 1E enhances glucose-stimulated insulin secretion by inhibiting the delayed rectifier potassium current . This inhibition prolongs action potentials and increases intracellular calcium oscillations, which are essential for insulin secretion. Additionally, Guangxitoxin 1E has been shown to increase plasma somatostatin levels in mice without significantly affecting plasma insulin, glucagon, or blood glucose levels . These cellular effects highlight the potential therapeutic applications of Guangxitoxin 1E in regulating insulin secretion and glucose homeostasis.
Molecular Mechanism
The molecular mechanism of Guangxitoxin 1E involves its binding to the voltage sensors of the KV2.1 channel, acting as a partial inverse agonist . This binding stabilizes the voltage sensors in their resting conformation, thereby inhibiting the channel’s activation. Guangxitoxin 1E reduces the probability of voltage sensors activating, which limits the opportunities for the channel pore to open . This mechanism results in decreased potassium ion conductance and altered cellular excitability. The detailed understanding of this molecular mechanism provides insights into the potential therapeutic applications of Guangxitoxin 1E in modulating ion channel activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Guangxitoxin 1E have been observed to change over time. The stability and degradation of Guangxitoxin 1E are critical factors influencing its long-term effects on cellular function. Studies have shown that Guangxitoxin 1E can inhibit KV2.1 channel currents in mouse acute cortical brain slices, with the inhibition being sustained over time . Additionally, the temporal effects of Guangxitoxin 1E on insulin secretion have been studied, demonstrating its ability to enhance glucose-dependent insulin secretion from mouse islets . These findings highlight the importance of considering the temporal dynamics of Guangxitoxin 1E in experimental settings.
Dosage Effects in Animal Models
The effects of Guangxitoxin 1E vary with different dosages in animal models. At low doses, Guangxitoxin 1E enhances glucose-stimulated insulin secretion without causing significant adverse effects . At higher doses, Guangxitoxin 1E may exhibit toxic effects, including prolonged action potentials and increased intracellular calcium oscillations . These dosage-dependent effects underscore the importance of optimizing the dosage of Guangxitoxin 1E for therapeutic applications while minimizing potential toxicity.
Metabolic Pathways
Guangxitoxin 1E is involved in metabolic pathways that regulate potassium ion flux and insulin secretion. The inhibition of KV2.1 channels by Guangxitoxin 1E shifts the voltage dependence of channel activation to more depolarized potentials, a characteristic of gating-modifier peptides . This shift in voltage dependence enhances glucose-stimulated intracellular calcium oscillations and insulin secretion from pancreatic β-cells . Understanding the metabolic pathways involving Guangxitoxin 1E provides valuable insights into its potential therapeutic applications in diabetes and other metabolic disorders.
Transport and Distribution
The transport and distribution of Guangxitoxin 1E within cells and tissues are critical for its biological activity. Guangxitoxin 1E is transported across cell membranes and distributed within various tissues, including the pancreas and brain . The interaction of Guangxitoxin 1E with specific transporters and binding proteins influences its localization and accumulation within cells . These transport and distribution mechanisms are essential for understanding the pharmacokinetics and pharmacodynamics of Guangxitoxin 1E.
Subcellular Localization
Guangxitoxin 1E exhibits specific subcellular localization patterns that influence its activity and function. In pancreatic β-cells, Guangxitoxin 1E is localized to the plasma membrane, where it interacts with KV2.1 channels to modulate potassium ion flux and insulin secretion . The subcellular localization of Guangxitoxin 1E is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding the subcellular localization of Guangxitoxin 1E provides insights into its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: Guangxitoxin 1E is synthesized using solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The synthesis involves the use of protected amino acids, which are deprotected and coupled in a specific sequence to form the desired peptide . The reaction conditions typically include the use of a resin-bound peptide, coupling reagents such as N,N’-diisopropylcarbodiimide, and deprotection agents like trifluoroacetic acid.
Industrial Production Methods: Industrial production of Guangxitoxin 1E follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which can handle multiple peptide sequences simultaneously. The synthesized peptide is then purified using high-performance liquid chromatography to achieve high purity levels .
化学反応の分析
Types of Reactions: Guangxitoxin 1E primarily undergoes peptide bond formation and disulfide bond formation during its synthesis. The peptide bonds are formed through nucleophilic substitution reactions, while the disulfide bonds are formed through oxidation reactions .
Common Reagents and Conditions:
Peptide Bond Formation: N,N’-diisopropylcarbodiimide, hydroxybenzotriazole, and protected amino acids.
Disulfide Bond Formation: Oxidizing agents such as iodine or air oxidation under basic conditions.
Major Products: The major product of these reactions is the fully synthesized and folded peptide toxin, Guangxitoxin 1E, with its characteristic disulfide bonds that stabilize its structure .
類似化合物との比較
Hanatoxin: Another tarantula toxin that inhibits KV2.1 channels but also affects other potassium channels.
Stromatoxin: A peptide toxin that targets KV2.1 and KV2.2 channels with similar potency.
Jingzhaotoxin-III: A toxin with sequence similarities to Guangxitoxin 1E but different selectivity for potassium channels.
Uniqueness: Guangxitoxin 1E is unique in its high selectivity and potency for KV2.1 and KV2.2 channels. Its ability to enhance insulin secretion by modulating potassium channel activity sets it apart from other similar compounds .
特性
IUPAC Name |
1-[2-[[1-[2-[[4-amino-4-oxo-2-[[13,42,57,89-tetrakis(4-aminobutyl)-75-[[2-[[2-[(2-amino-4-carboxybutanoyl)amino]acetyl]amino]-4-carboxybutanoyl]amino]-66-benzyl-4,48-bis(hydroxymethyl)-92-[(4-hydroxyphenyl)methyl]-16,60,63-tris(1H-indol-3-ylmethyl)-33-methyl-22-(2-methylpropyl)-2,3a,5,11,14,17,20,23,32,35,41,44,47,50,53,56,59,62,65,68,71,74,81,87,90,93,96-heptacosaoxo-95-propan-2-yl-a,27,28,77,78,99-hexathia-2a,3,6,12,15,18,21,24,31,34,40,43,46,49,52,55,58,61,64,67,70,73,82,88,91,94,97-heptacosazahexacyclo[52.43.4.230,80.06,10.036,40.082,86]trihectane-25-carbonyl]amino]butanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C178H248N44O45S7/c1-95(2)70-118-159(247)214-131(165(253)208-124(77-139(184)226)163(251)209-125(73-99-34-11-8-12-35-99)175(263)219-65-28-49-137(219)171(259)203-117(59-69-268-6)174(262)222-68-31-50-138(222)178(266)267)92-272-271-91-130-167(255)216-133-94-274-270-90-128(213-158(246)115(56-58-147(235)236)195-142(229)83-189-150(238)108(183)55-57-146(233)234)153(241)190-81-140(227)188-82-141(228)198-119(71-98-32-9-7-10-33-98)160(248)206-123(76-103-80-187-111-41-18-15-38-107(103)111)162(250)207-122(75-102-79-186-110-40-17-14-37-106(102)110)161(249)200-112(42-19-23-60-179)157(245)212-129(154(242)193-86-145(232)199-126(87-223)152(240)192-84-143(230)196-116(45-22-26-63-182)173(261)218-64-27-46-134(218)168(256)194-97(5)149(237)211-130)89-269-273-93-132(215-172(260)148(96(3)4)217-164(252)120(72-100-51-53-104(225)54-52-100)204-155(243)113(43-20-24-61-180)201-170(258)136-48-30-67-221(136)177(133)265)166(254)210-127(88-224)176(264)220-66-29-47-135(220)169(257)202-114(44-21-25-62-181)156(244)205-121(151(239)191-85-144(231)197-118)74-101-78-185-109-39-16-13-36-105(101)109/h7-18,32-41,51-54,78-80,95-97,108,112-138,148,185-187,223-225H,19-31,42-50,55-77,81-94,179-183H2,1-6H3,(H2,184,226)(H,188,227)(H,189,238)(H,190,241)(H,191,239)(H,192,240)(H,193,242)(H,194,256)(H,195,229)(H,196,230)(H,197,231)(H,198,228)(H,199,232)(H,200,249)(H,201,258)(H,202,257)(H,203,259)(H,204,243)(H,205,244)(H,206,248)(H,207,250)(H,208,253)(H,209,251)(H,210,254)(H,211,237)(H,212,245)(H,213,246)(H,214,247)(H,215,260)(H,216,255)(H,217,252)(H,233,234)(H,235,236)(H,266,267) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVUKNYCMKWHNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2CSSCC(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C4CSSCC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)N5CCCC5C(=O)N1)CCCCN)CO)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)CNC(=O)C(CSSCC(C(=O)N6CCCC6C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)C(C)C)CC7=CC=C(C=C7)O)CCCCN)NC2=O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)N)CC8=CC=CC=C8)CC9=CNC1=CC=CC=C19)CC1=CNC2=CC=CC=C21)CCCCN)CO)CCCCN)CC1=CNC2=CC=CC=C21)CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)N1CCCC1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C178H248N44O45S7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3949 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(2S,3S)-2-[[(2S)-1-[(2S)-4-carboxy-2-[[(1R,7S,10S,13S,16R,19S,22S,25S,28S,31S,34S,37S,40S,43R,46S,49S,52S,55S,58R,65S,68S,71R,78S,81R)-28,40,55-tris(4-aminobutyl)-71-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-49-(2-amino-2-oxoethyl)-25-(3-amino-3-oxopropyl)-34-(3-carbamimidamidopropyl)-68-(2-carboxyethyl)-10,46,52,65-tetrakis(carboxymethyl)-22-[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-13-(1H-imidazol-4-ylmethyl)-31,37-dimethyl-2,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,64,67,70,76,79-tricosaoxo-78-propan-2-yl-60,61,73,74,83,84-hexathia-3,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,63,66,69,77,80-tricosazatetracyclo[41.19.13.1016,58.03,7]pentaoctacontane-81-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B612383.png)

